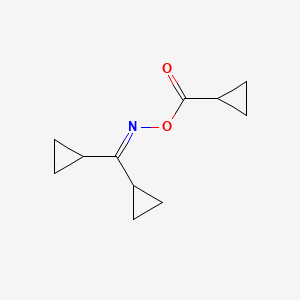
Dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of cyclopropyl groups attached to both the oxime and carbonyl functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime typically involves the reaction of dicyclopropyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted oxime derivatives.
Applications De Recherche Scientifique
Dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropyl ketone oxime: Similar structure but lacks the dicyclopropyl groups.
Cyclopropylcarbonyl oxime: Contains a cyclopropylcarbonyl group but not the dicyclopropyl groups.
Dicyclopropyl ketone: Lacks the oxime functionality.
Uniqueness
Dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime is unique due to the presence of both dicyclopropyl and cyclopropylcarbonyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
83846-77-9 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(dicyclopropylmethylideneamino) cyclopropanecarboxylate |
InChI |
InChI=1S/C11H15NO2/c13-11(9-5-6-9)14-12-10(7-1-2-7)8-3-4-8/h7-9H,1-6H2 |
Clé InChI |
NJPIWTLKSPUBHR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=NOC(=O)C2CC2)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)






![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)


